
2-Hydroxy-4-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H5F3N2O2 It is characterized by the presence of a trifluoromethyl group attached to a nicotinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(trifluoromethyl)nicotinamide typically involves the condensation of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate in the presence of a polar organic solvent under alkaline conditions . This reaction yields an intermediate, which undergoes cyclization and subsequent hydrolysis to form the final product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to maximize yield and purity, often using large-scale reactors and continuous flow processes to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
2-Hydroxy-4-(trifluoromethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to nicotinamide.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)nicotinamide involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially modulating their activity . This can lead to alterations in cellular pathways, influencing processes such as DNA repair, energy metabolism, and signal transduction.
Comparison with Similar Compounds
- 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide
- 2-Fluoro-4-(trifluoromethyl)nicotinic acid
- 2-Hydroxy-6-(trifluoromethyl)nicotinamide
Comparison: 2-Hydroxy-4-(trifluoromethyl)nicotinamide is unique due to its specific trifluoromethyl substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds . This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial chemicals.
Properties
Molecular Formula |
C7H5F3N2O2 |
|---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-2-12-6(14)4(3)5(11)13/h1-2H,(H2,11,13)(H,12,14) |
InChI Key |
BFZKCVMEJHFZFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Chloromethyl)-5-methylphenyl]ethanone](/img/structure/B14849179.png)
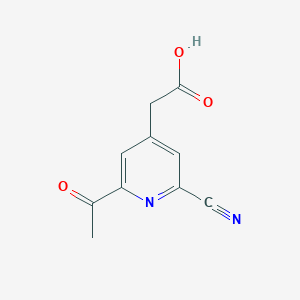
![1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849195.png)
![(2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14849207.png)
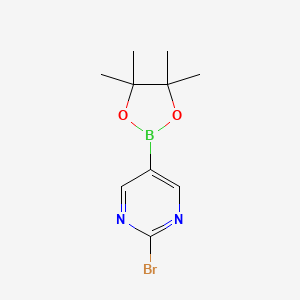

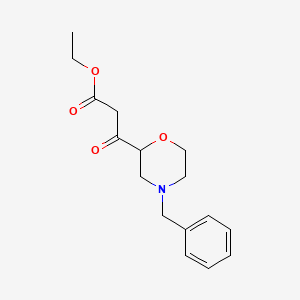
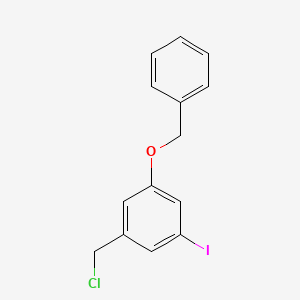

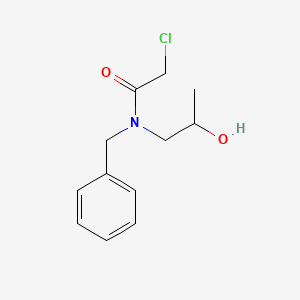

![6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-3-boronic acid pinacol ester](/img/structure/B14849246.png)

![2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849260.png)
